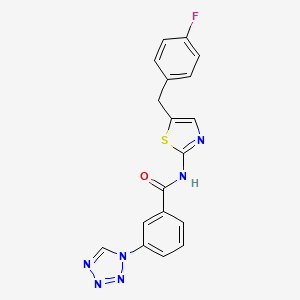

N-(5-(4-fluorobenzyl)thiazol-2-yl)-3-(1H-tetrazol-1-yl)benzamide

Description

Properties

IUPAC Name |

N-[5-[(4-fluorophenyl)methyl]-1,3-thiazol-2-yl]-3-(tetrazol-1-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13FN6OS/c19-14-6-4-12(5-7-14)8-16-10-20-18(27-16)22-17(26)13-2-1-3-15(9-13)25-11-21-23-24-25/h1-7,9-11H,8H2,(H,20,22,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDEJKBPIUHWAQV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)N2C=NN=N2)C(=O)NC3=NC=C(S3)CC4=CC=C(C=C4)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13FN6OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(5-(4-fluorobenzyl)thiazol-2-yl)-3-(1H-tetrazol-1-yl)benzamide typically involves multi-step organic reactions. One common method starts with the preparation of the thiazole ring, followed by the introduction of the 4-fluorobenzyl group. The tetrazole ring is then synthesized and attached to the thiazole ring. Finally, the benzamide moiety is introduced to complete the synthesis.

Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: N-(5-(4-fluorobenzyl)thiazol-2-yl)-3-(1H-tetrazol-1-yl)benzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify the functional groups present in the compound.

Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like halogens or nucleophiles can be used under various conditions, such as acidic or basic environments.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can produce a variety of substituted compounds.

Scientific Research Applications

Structural Characteristics

The compound is characterized by the presence of a thiazole ring and a tetrazole moiety, which are known to enhance biological activity through various mechanisms. The molecular formula is , and it has a molecular weight of 364.39 g/mol . The structural components contribute to its potential interactions with biological macromolecules, making it a candidate for drug development.

Anticancer Properties

Research indicates that N-(5-(4-fluorobenzyl)thiazol-2-yl)-3-(1H-tetrazol-1-yl)benzamide exhibits notable anticancer activity, particularly against leukemia cell lines such as K-562. In vitro studies have shown that this compound has an IC50 value in the nanomolar range (approximately 56.4 nM), indicating potent cytotoxic effects . The mechanism of action appears to involve:

- Induction of Apoptosis : Morphological studies have revealed changes consistent with apoptosis in treated cells.

- DNA Damage : The compound has been shown to cause single-strand breaks in DNA, which contributes to its anticancer efficacy.

Comparison with Related Compounds

To better understand the therapeutic potential of N-(5-(4-fluorobenzyl)thiazol-2-yl)-3-(1H-tetrazol-1-yl)benzamide, it is useful to compare it with structurally related compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| N-(5-benzylthiazol-2-yl)-4-(5-methyl-1H-tetrazol-1-yl)benzamide | Contains benzyl instead of fluorobenzyl | Moderate anti-leukemic activity |

| N-(5-benzylthiazol-2-yl)-3-(1H-triazol-1-yl)benzamide | Triazole instead of tetrazole | Reduced cytotoxicity compared to tetrazole derivatives |

This table illustrates how variations in structure can significantly influence biological activity and therapeutic potential .

Potential Therapeutic Applications

The unique combination of functional groups in N-(5-(4-fluorobenzyl)thiazol-2-yl)-3-(1H-tetrazol-1-yl)benzamide positions it as a promising candidate for further research in several therapeutic areas, including:

- Oncology : Its potent anti-leukemic activity makes it a candidate for developing new treatments for leukemia and possibly other cancers.

- Antimicrobial Agents : While primarily studied for its anticancer properties, compounds with similar structures have shown antimicrobial activities, suggesting potential applications in infectious diseases .

- Drug Development : The pharmacological properties associated with the tetrazole moiety make this compound a valuable lead in drug discovery programs targeting various diseases.

Mechanism of Action

The mechanism of action of N-(5-(4-fluorobenzyl)thiazol-2-yl)-3-(1H-tetrazol-1-yl)benzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in cellular processes and physiological responses.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and biological differences between Compound 3d and analogous thiazole/benzamide derivatives:

Key Observations from Structural and Functional Comparisons :

Role of the Tetrazole Ring :

Compound 3d’s 1H-tetrazole moiety distinguishes it from analogs like nitazoxanide derivatives (which lack heterocyclic substitutions on the benzamide) . The tetrazole group enhances bioavailability and mimics carboxylate interactions, improving target binding. Bioisosteric replacement of 1H-1,2,3-triazole with tetrazole in Compound 3d increased anti-leukemic activity by >10-fold compared to triazole-containing analogs .

Impact of Fluorine Substituents :

The 4-fluorobenzyl group in Compound 3d contributes to its cytotoxicity by increasing lipophilicity and metabolic stability. In contrast, the 2,4-difluorobenzamide in nitazoxanide derivatives enhances anti-parasitic activity via PFOR enzyme inhibition .

Thiazole Core Modifications: SCD1 Inhibitors: Replacement of the benzamide’s tetrazole with a methoxy/hydroxyethoxy group shifts activity toward lipid metabolism enzymes (e.g., SCD1) rather than direct cytotoxicity . Morpholinomethyl/Pyridinyl Substituents: Compounds like 4d () prioritize kinase inhibition due to their basic amine side chains, which facilitate interactions with ATP-binding pockets .

Thiadiazole vs.

Research Findings and Mechanistic Insights

- Anti-Leukemic Activity: Compound 3d’s nanomolar potency against K-562 cells suggests selective targeting of BCR-ABL or related signaling pathways in chronic myeloid leukemia. Its tetrazole group may chelate metal ions in kinase active sites, analogous to imatinib’s binding mode .

- Comparison with SCD1 Inhibitors : While SCD1 inhibitors () operate via lipid metabolism modulation, Compound 3d’s mechanism is likely direct apoptosis induction, as evidenced by its rapid cytotoxicity in SRB assays .

- Synthetic Accessibility : Compound 3d’s synthesis involves Suzuki coupling and amidation (similar to ’s Compound 31), but the tetrazole ring introduces additional steps for regioselective functionalization .

Biological Activity

N-(5-(4-fluorobenzyl)thiazol-2-yl)-3-(1H-tetrazol-1-yl)benzamide is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Overview of the Compound

Chemical Structure and Properties

- Chemical Name: N-(5-(4-fluorobenzyl)thiazol-2-yl)-3-(1H-tetrazol-1-yl)benzamide

- CAS Number: 915932-17-1

- Molecular Weight: 380.4 g/mol

- Structural Features: The compound features a thiazole ring, a tetrazole ring, and a benzamide moiety, contributing to its pharmacological profile.

The biological activity of N-(5-(4-fluorobenzyl)thiazol-2-yl)-3-(1H-tetrazol-1-yl)benzamide is primarily mediated through its interaction with specific molecular targets, including enzymes and receptors involved in various signaling pathways. The presence of the tetrazole ring enhances its ability to modulate biological processes by mimicking natural substrates or inhibitors.

Anticancer Properties

Recent studies have highlighted the compound's anticancer potential. For instance, a study demonstrated that derivatives featuring the tetrazole moiety exhibited significant cytotoxicity against various cancer cell lines, including chronic myeloid leukemia (K-562) cells. The IC50 values for these compounds were reported in the nanomolar range, indicating strong anti-leukemic activity:

| Compound | Cell Line | IC50 (nM) |

|---|---|---|

| 3d | K-562 | 56.4 |

| 3d | UACC-62 | 56.9 |

The mechanism underlying this activity involves the induction of apoptosis and DNA damage in cancer cells, as evidenced by morphological changes and comet assays that detected single-strand breaks in DNA .

Selective Antagonism

In addition to its anticancer effects, N-(5-(4-fluorobenzyl)thiazol-2-yl)-3-(1H-tetrazol-1-yl)benzamide has been studied as a selective antagonist for certain receptors. It was found to inhibit Zn²+-induced signaling pathways without significantly affecting other receptor types such as GABA or nicotinic acetylcholine receptors. This selectivity suggests potential therapeutic applications in conditions where modulation of zinc signaling is beneficial .

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its structural components. The presence of the fluorobenzyl group is critical for enhancing lipophilicity and stability, which may improve interaction with biological targets compared to other analogs with different substituents (e.g., chlorobenzyl or methylbenzyl groups). The SAR analysis indicates that modifications in the benzamide and thiazole moieties can lead to variations in potency and selectivity .

Case Studies and Research Findings

Several studies have focused on the synthesis and evaluation of N-(5-(4-fluorobenzyl)thiazol-2-yl)-3-(1H-tetrazol-1-yl)benzamide and related compounds:

- Anti-Leukemic Activity : A compound derived from bioisosteric replacement of triazole with tetrazole showed enhanced anti-leukemic properties with an IC50 of approximately 2 μM across multiple cancer cell lines .

- Zinc Signaling Modulation : Research indicated that this compound acts as a negative allosteric modulator of zinc-sensing receptors, providing insights into its mechanism as a pharmacological tool .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-(5-(4-fluorobenzyl)thiazol-2-yl)-3-(1H-tetrazol-1-yl)benzamide?

- Methodology :

- Step 1 : Synthesize the thiazole core by reacting 5-(4-fluorobenzyl)thiazol-2-amine with a benzoyl chloride derivative bearing a tetrazole group. Use anhydrous acetonitrile or pyridine as a solvent under reflux (80–100°C) for 4–6 hours .

- Step 2 : Purify the crude product via filtration, followed by recrystallization from methanol or ethanol. For higher purity, employ column chromatography (e.g., silica gel, eluting with ethyl acetate/hexane mixtures) .

- Key Considerations : Stoichiometric ratios of reactants (1:1 molar ratio), solvent choice (polar aprotic solvents enhance reactivity), and inert atmosphere (N₂/Ar) to prevent hydrolysis of acid chlorides .

Q. How is the compound characterized for purity and structural integrity?

- Analytical Techniques :

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm substituent positions (e.g., fluorobenzyl protons at δ 7.2–7.4 ppm, tetrazole protons at δ 8.5–9.0 ppm) .

- High-Performance Liquid Chromatography (HPLC) : Retention time analysis (e.g., C18 column, acetonitrile/water gradient) to verify purity (>95%) .

- Mass Spectrometry (ESI-MS) : Molecular ion peaks matching the exact mass (e.g., [M+H]⁺ for C₁₉H₁₄FN₅OS: calculated 388.09) .

- X-ray Crystallography : Resolve crystal packing and hydrogen-bonding interactions (e.g., N–H···N tetrazole-thiazole dimerization) .

Q. What initial biological screening assays are recommended for this compound?

- Assay Types :

- Anticancer Activity : Cytotoxicity screening using MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at 1–100 µM concentrations; IC₅₀ determination .

- Enzyme Inhibition : Evaluate inhibition of stearoyl-CoA desaturase (SCD1) via spectrophotometric assays (IC₅₀ ~4.7 nM for analogs) .

- Antimicrobial Testing : Broth microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .

Advanced Research Questions

Q. How can researchers address discrepancies in reported biological activities of this compound?

- Troubleshooting Strategies :

- Purity Verification : Re-analyze batches via HPLC and NMR to rule out impurities or degradation products .

- Assay Standardization : Use identical cell lines (e.g., ATCC-certified), serum conditions, and incubation times. Cross-validate with orthogonal assays (e.g., flow cytometry vs. MTT for cytotoxicity) .

- Structural Confirmation : Re-synthesize the compound using alternative routes (e.g., microwave-assisted synthesis) to ensure structural fidelity .

Q. What strategies are effective in optimizing the compound's pharmacokinetic properties?

- Structural Modifications :

- Solubility Enhancement : Introduce hydrophilic groups (e.g., sulfonamide, PEG chains) at the benzamide or tetrazole positions .

- Metabolic Stability : Replace labile groups (e.g., methylthio with trifluoromethyl) to reduce CYP450-mediated oxidation .

- Prodrug Design : Mask the tetrazole group as a ester prodrug to improve oral bioavailability .

Q. What advanced techniques elucidate the compound's mechanism of action against molecular targets?

- Mechanistic Studies :

- Enzyme Kinetics : Determine inhibition constants (Kᵢ) via Lineweaver-Burk plots for SCD1 or PFOR enzyme targets .

- Molecular Docking : Simulate binding poses with targets (e.g., CDK7 kinase) using AutoDock Vina; validate with mutagenesis (e.g., Ala-scanning of catalytic residues) .

- Cellular Pathway Analysis : RNA-seq or proteomics to identify downstream effects (e.g., lipid metabolism, apoptosis markers) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.